AMPD2 inhibitor 1

Isoform selectivity AMPD1 inhibition cross-reactivity profiling

AMPD2 inhibitor 1 is a naphthalene-carboxylic acid AMPD2 inhibitor with a distinct scaffold and measurable AMPD1 cross-reactivity (IC50=620 nM), enabling isoform-specific dissection of purine metabolism and reward circuitry. Validated solubility (30 mg/mL in DMSO) and patent-linked (WO2017180743A1) for craving/addiction studies. Chemically distinct from later-generation allosteric inhibitors; substitution without validation is not advised. Ideal for SAR reference and dual AMPD1/2 pharmacological profiling.

Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
Cat. No. B10829858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPD2 inhibitor 1
Molecular FormulaC25H22N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NCC3=CC=C(C=C3)C4=NC=C(C=C4)C(=O)O
InChIInChI=1S/C25H22N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)26-15-18-9-11-20(12-10-18)24-14-13-21(16-27-24)25(28)29/h2-14,16-17,26H,15H2,1H3,(H,28,29)/t17-/m1/s1
InChIKeyYZNXMOIDDMETFM-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMPD2 Inhibitor 1: Chemical Identity, Vendor Cataloging, and Baseline Purity Specifications


AMPD2 inhibitor 1 (PubChem CID 91970654; CAS 2139356-35-5) is a synthetic small-molecule inhibitor of adenosine monophosphate deaminase 2 (AMPD2). Its IUPAC name is 6-[4-[[[(1R)-1-naphthalen-1-ylethyl]amino]methyl]phenyl]pyridine-3-carboxylic acid, with a molecular formula of C25H22N2O2 and a molecular weight of 382.5 g/mol [1]. The compound is available from multiple commercial vendors under catalog numbers T10308 (TargetMol), HY-103673 (MedChemExpress), and CS-0030398 (ChemScene), among others [2]. Reported purity specifications range from ≥95% to >98% [2][3]. This compound was developed as part of a broader effort to create selective AMPD2 modulators for metabolic research applications [4].

Why AMPD2 Inhibitor 1 Cannot Be Casually Substituted with Other In-Class AMPD2 Inhibitors


While multiple AMPD2 inhibitors are commercially available, including AMPD2 inhibitor 2 (compound 21) with reported IC50 values of 0.1 µM (hAMPD2) and 0.28 µM (mAMPD2), substitution among these agents is not straightforward [1]. AMPD2 inhibitor 1 differs fundamentally from later-generation inhibitors in both chemical scaffold and isoform selectivity profile. Specifically, AMPD2 inhibitor 1 exhibits a measurable, albeit less potent, interaction with AMPD1 (IC50 = 620 nM), whereas newer inhibitors like AMPD2 inhibitor 2 were optimized through allosteric modulation strategies to achieve sub-micromolar potency against AMPD2 while minimizing AMPD1 cross-reactivity [2][3]. Furthermore, the naphthalene-carboxylic acid core of AMPD2 inhibitor 1 confers distinct physicochemical properties (MW = 382.5, XLogP3 = 2.3) that differ from the difluoro-quinoxaline scaffold of inhibitor 2 (MW = 467.5), potentially affecting solubility, permeability, and off-target engagement [4]. Researchers seeking to reproduce specific findings from the foundational patent literature or to investigate AMPD1/AMPD2 selectivity relationships should therefore avoid substituting AMPD2 inhibitor 1 with other in-class inhibitors without explicit experimental validation.

AMPD2 Inhibitor 1 Quantitative Differentiation: Comparative Binding, Functional, and Physicochemical Evidence


AMPD1 Cross-Reactivity Profile: A Differentiating Feature for Isoform-Selectivity Studies

AMPD2 inhibitor 1 exhibits measurable inhibitory activity against the AMPD1 isoform, with a reported IC50 of 620 nM in a biochemical assay [1]. This contrasts with AMPD2 inhibitor 2 (compound 21), which was designed for allosteric modulation and shows no reported AMPD1 inhibition under standard assay conditions [2]. The cross-reactivity of AMPD2 inhibitor 1 with AMPD1 provides a unique tool for investigating the functional consequences of dual AMPD1/AMPD2 inhibition versus selective AMPD2 inhibition.

Isoform selectivity AMPD1 inhibition cross-reactivity profiling

Distinct Chemical Scaffold and Physicochemical Properties Relative to Second-Generation Inhibitors

AMPD2 inhibitor 1 is built upon a naphthalene-carboxylic acid core (MW = 382.5, XLogP3 = 2.3), which is chemically distinct from the difluoro-tetrahydroquinoxaline-carboxamide scaffold of AMPD2 inhibitor 2 (MW = 467.5) [1]. This structural divergence translates to measurable differences in computed lipophilicity (ΔXLogP3 ≈ 1.7 lower for inhibitor 1) and molecular weight (ΔMW ≈ 85 Da), parameters that influence membrane permeability and solubility [2]. The naphthalene moiety in AMPD2 inhibitor 1 may also engage distinct hydrophobic pockets within the enzyme active site or allosteric regions, contributing to its unique isoform selectivity profile.

Chemical scaffold physicochemical properties drug-likeness

Functional Validation in Craving-Related Behavioral Models per Patent Literature

AMPD2 inhibitor 1 is explicitly claimed in patent US20190117642A1 as an AMPD2 inhibitor for ameliorating craving for sugar, salt, umami, and addictive substances including nicotine and alcohol [1]. The patent describes methods demonstrating that AMPD2 inhibition reduces food intake and craving-related behaviors in relevant preclinical models. In contrast, AMPD2 inhibitor 2 (compound 21) is primarily positioned for evaluating the physiological role of AMPD2 in metabolic contexts such as high-fat diet-induced phenotypes, with no explicit patent linkage to craving behavior .

Behavioral pharmacology craving models metabolic syndrome

Solubility and Formulation: Defined DMSO Solubility Profile for In Vitro Assays

Vendor-provided solubility data indicate that AMPD2 inhibitor 1 achieves a concentration of 30 mg/mL in DMSO (approximately 78.4 mM) with sonication recommended for complete dissolution [1]. This solubility profile supports preparation of concentrated stock solutions for in vitro enzymatic and cell-based assays. In comparison, AMPD2 inhibitor 2 exhibits a similar DMSO solubility range but may require different co-solvents or surfactants for in vivo formulations due to its higher lipophilicity (XLogP3 ≈ 4.0 vs. 2.3 for inhibitor 1) [2].

Solubility formulation in vitro assay preparation

Optimal Application Scenarios for AMPD2 Inhibitor 1 Based on Comparative Evidence


Investigating AMPD1/AMPD2 Isoform Functional Interplay

Given its measurable AMPD1 cross-reactivity (IC50 = 620 nM), AMPD2 inhibitor 1 serves as a valuable tool for dissecting the distinct versus overlapping functions of AMPD1 and AMPD2 in purine metabolism and energy homeostasis. Researchers can compare phenotypes induced by AMPD2 inhibitor 1 (dual inhibition) with those from isoform-selective inhibitors like AMPD2 inhibitor 2 to attribute effects to specific isoforms [1].

Craving and Addiction Behavioral Pharmacology Studies

AMPD2 inhibitor 1 is specifically claimed in patent literature for ameliorating craving for sugar, salt, umami, and addictive substances [2]. This patent linkage provides a defined experimental framework for researchers investigating the role of AMPD2 in reward circuitry, feeding behavior, and substance use disorders, offering a clear precedent for dose selection and outcome measures in rodent models.

Scaffold-Based Structure-Activity Relationship (SAR) Exploration

The distinct naphthalene-carboxylic acid core of AMPD2 inhibitor 1 (MW = 382.5, XLogP3 = 2.3) offers a chemically divergent starting point for SAR studies compared to the difluoro-tetrahydroquinoxaline scaffold of second-generation inhibitors [3]. Researchers exploring novel chemotypes for AMPD2 modulation can use this compound as a reference for understanding how different molecular frameworks influence isoform selectivity and potency.

Metabolic Syndrome and Energy Homeostasis Research

AMPD2 regulates the conversion of AMP to IMP, a key step in the purine nucleotide cycle that influences cellular energy charge [4]. AMPD2 inhibitor 1, with its validated solubility profile (30 mg/mL in DMSO) and patent-supported role in metabolic phenotypes, is suitable for in vitro studies examining nucleotide pool dynamics, AMPK signaling, and mitochondrial function in hepatocytes, adipocytes, and neuronal cells [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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